5-Aminoindan
Overview
Description
5-Aminoindan: is an organic compound with the molecular formula C₉H₁₁N . It is a derivative of indane, featuring an amino group attached to the fifth position of the indane ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1-Indanone: One common method to synthesize 5-Aminoindan involves the reaction of 1-indanone with ammonia. The reaction is typically carried out by heating 1-indanone with excess ammonia in a suitable solvent.
Industrial Production Methods:
- Industrial production of this compound often follows similar synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Aminoindan can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other electrophiles.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while substitution can produce a variety of substituted indanes.
Scientific Research Applications
Chemistry:
- 5-Aminoindan is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology:
- In biological research, this compound is studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine .
Medicine:
- This compound has been investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs for neurological disorders .
Industry:
- In the industrial sector, this compound is used in the production of various chemicals and materials, contributing to advancements in material science and chemical engineering.
Mechanism of Action
- The mechanism by which 5-Aminoindan exerts its effects involves interactions with neurotransmitter systems. It has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain .
Molecular Targets and Pathways:
- The primary molecular targets of this compound are the serotonin and dopamine transporters. By inhibiting these transporters, this compound modulates the levels of these neurotransmitters, affecting various neurological pathways .
Comparison with Similar Compounds
1-Aminoindane: Known for its neuroprotective properties and use as a metabolite of the antiparkinsonian drug rasagiline.
2-Aminoindane: Acts as a selective substrate for norepinephrine and dopamine transporters, with applications in neurological research.
5-Iodo-2-aminoindane:
Uniqueness of 5-Aminoindan:
- This compound is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. Its ability to modulate serotonin and dopamine levels makes it particularly valuable in neurological research and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWZOBYWGWKNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179182 | |
Record name | Indan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24425-40-9 | |
Record name | 5-Aminoindan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24425-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indan-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDAN-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Z93Y93WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes for producing sulfonated derivatives of 5-aminoindan?
A1: Research outlines several methods for synthesizing sulfonated derivatives of this compound:
- Direct Sulfonation: this compound-6-sulfonic acid can be obtained by direct sulfonation of this compound. [, ]
- Sulfonation followed by Reduction: This approach involves sulfonating 5-nitroindan to yield 6-nitroindan-4-sulfonic acid, followed by a Bechamp reduction to produce 6-aminoindan-4-sulfonic acid. []
- Amidosulfuric Acid Treatment: Reacting this compound with amidosulfuric acid generates a mixture of this compound-6-sulfonic acid and this compound-4-sulfonic acid. []
- Diazonium Salt Intermediate: This multi-step process involves converting 4-amino-5-nitroindan to its diazonium chloride salt, followed by treatment with sulfur dioxide to produce 5-nitroindan-4-sulfonyl chloride. Subsequent hydrolysis and reduction yield this compound-4-sulfonic acid. []
Q2: Beyond sulfonation, what other chemical modifications of this compound have been explored?
A: Researchers have investigated the synthesis of arenetricarbonyl-chromium complexes incorporating this compound as the arene ligand. [] This modification highlights the potential for using this compound as a building block in organometallic chemistry.
Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A: The characterization of this compound and its derivatives typically involves a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-visible (UV) spectroscopy. These techniques provide valuable information about the molecular structure, functional groups, and electronic properties of these compounds. [, ]
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